molecular formula C11H22N2O3 B2595243 rac-tert-butyl 2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetate CAS No. 1842505-31-0

rac-tert-butyl 2-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetate

Cat. No.: B2595243
CAS No.: 1842505-31-0
M. Wt: 230.308
InChI Key: URJWLJNNPAUORT-RKDXNWHRSA-N
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Description

rac-tert-butyl 2-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}acetate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl 2-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}acetate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl glycine and (3R,4R)-4-hydroxypyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a solvent such as dichloromethane or ethanol.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or other hydrogenation catalysts may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of rac-tert-butyl 2-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}acetate may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.

    Safety Measures: Industrial production also involves strict safety protocols to handle hazardous chemicals and prevent accidents.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl 2-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.

Scientific Research Applications

rac-tert-butyl 2-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of rac-tert-butyl 2-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

  • tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate
  • tert-butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate

Comparison: rac-tert-butyl 2-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

tert-butyl 2-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)7-13(4)8-5-12-6-9(8)14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJWLJNNPAUORT-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN(C)[C@@H]1CNC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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